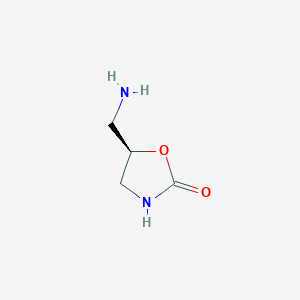

(5R)-5-(aminomethyl)-1,3-oxazolidin-2-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(5R)-5-(aminomethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-1-3-2-6-4(7)8-3/h3H,1-2,5H2,(H,6,7)/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHZAMBLEKHDBP-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC(=O)N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Evolution of Chiral Oxazolidinone Scaffolds in Asymmetric Synthesis Research

The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis, designed to transfer chirality to a prochiral substrate. wikipedia.org The concept gained prominence with the work of E.J. Corey and Barry Trost in the 1970s and early 1980s. wikipedia.org Within this context, chiral oxazolidinones, particularly those developed by David Evans and his research group, emerged as exceptionally reliable and versatile tools. rsc.orgmdpi.com These "Evans' auxiliaries" have been widely adopted for their high levels of stereocontrol in numerous carbon-carbon bond-forming reactions, including aldol (B89426), alkylation, and Michael addition reactions. rsc.orgsigmaaldrich.com

The evolution of these scaffolds has been driven by the need for greater efficiency, broader applicability, and easier recovery. Early research focused on establishing the stereodirecting power of oxazolidinones derived from readily available chiral amino acids. nih.gov Subsequent advancements have led to the development of second-generation and specialized auxiliaries. For instance, fluorous-supported oxazolidinones have been designed for simplified purification and recovery through fluorous solid-phase extraction (FSPE), allowing the valuable auxiliary to be recycled multiple times without loss of performance. acs.org Research has also expanded the scope of reactions, applying these auxiliaries to cycloadditions and conjugate additions, demonstrating their broad utility in constructing complex molecular architectures. acs.org

Table 1: Key Developments in the Evolution of Chiral Oxazolidinone Auxiliaries

| Era | Development | Significance | Key Contributors |

|---|---|---|---|

| 1970s-1980s | Introduction of Chiral Auxiliaries | Established the fundamental concept of using temporary chiral groups to control stereochemistry. wikipedia.org | E.J. Corey, B. Trost |

| Early 1980s | Development of Evans' Oxazolidinones | Introduced a highly effective, reliable, and versatile class of auxiliaries for asymmetric synthesis, particularly for aldol and alkylation reactions. mdpi.com | D.A. Evans |

| 1990s-2000s | Expansion of Reaction Scope | Application of oxazolidinone auxiliaries was extended to a wider range of transformations, including Diels-Alder reactions, conjugate additions, and cyclopropanations. sigmaaldrich.com | Various academic groups |

Stereochemical Purity and Enantiomeric Control in Synthetic Methodologies

The paramount advantage of using chiral oxazolidinone auxiliaries is the high degree of enantiomeric control they impart during chemical transformations. researchgate.net The stereochemical purity of a final product, particularly a pharmaceutical agent, is critical, as different enantiomers of a molecule often exhibit distinct pharmacological and toxicological profiles. nih.gov Asymmetric synthesis using chiral auxiliaries is a primary strategy for obtaining enantiomerically pure compounds. nih.gov

The mechanism of stereocontrol relies on the defined three-dimensional structure of the chiral auxiliary, which biases the approach of reagents to one face of the molecule over the other. In the case of N-acylated Evans' oxazolidinones, deprotonation forms a rigid Z-enolate that is chelated to a Lewis acid. The substituent on the oxazolidinone ring (e.g., isopropyl, benzyl, or phenyl group) effectively blocks one face of the enolate, forcing an incoming electrophile, such as an aldehyde, to approach from the less sterically hindered face. wikipedia.org This process allows for the predictable and highly diastereoselective formation of new stereocenters. wikipedia.org For example, the asymmetric aldol (B89426) reaction using these auxiliaries can simultaneously establish two new contiguous stereocenters with excellent control. wikipedia.org Following the reaction, the auxiliary can be cleaved under mild conditions, yielding the desired enantiomerically enriched product and allowing the auxiliary to be recovered for reuse. wikipedia.orgsigmaaldrich.com

Review of Established Methodologies for Synthesizing Chiral Amines and Oxazolidinones

The synthesis of enantiomerically pure oxazolidinones and chiral amines is a well-explored area of organic chemistry, with numerous established methodologies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the heterocyclic ring.

Synthesis of Chiral Oxazolidinones: A primary route to chiral oxazolidinones begins with enantiopure 1,2-amino alcohols, which are readily derived from natural α-amino acids. nih.gov These amino alcohols can be cyclized using reagents like phosgene, diethyl carbonate, or carbonyldiimidazole to form the oxazolidinone ring. nih.gov Another powerful strategy involves the stereospecific transformation of chiral aziridines. This method can provide 5-functionalized oxazolidinones in a one-pot reaction with retention of configuration at the C-2 position of the aziridine (B145994). bioorg.org Other significant methods include:

From Epoxides: The ring-opening of chiral epoxides, such as glycidol (B123203) or (S)-epichlorohydrin, with amines or carbamates provides a versatile entry to 5-substituted oxazolidinones.

From Allylic Alcohols: Enantiomerically enriched allylic alcohols can be converted into the corresponding oxazolidinones through processes like asymmetric aminohydroxylation. nih.gov

Asymmetric Catalysis: Transition metal-catalyzed asymmetric hydrogenation of 2-oxazolones offers a direct route to chiral 2-oxazolidinones with high enantioselectivity. acs.org

Intramolecular Cyclization: The cyclization of carbamates derived from amino alcohols or the intramolecular hydroamidation of amide alkenes are also effective strategies. nih.govorganic-chemistry.org

Synthesis of Chiral Amines: The synthesis of chiral amines is a cornerstone of modern organic synthesis. One of the most prominent methods is the transition metal-catalyzed asymmetric hydrogenation of prochiral precursors like imines, enamines, and enamides. acs.org This approach provides direct access to α-, β-, or γ-chiral amines with high enantiomeric purity. acs.org

Table 2: Selected Methodologies for the Synthesis of Chiral Oxazolidinones

| Starting Material | Key Reagents/Reaction Type | Product Type | Key Features |

|---|---|---|---|

| Chiral Amino Alcohols | Phosgene, Diethyl Carbonate | 4- or 5-substituted Oxazolidinones | Utilizes the chiral pool of amino acids. nih.gov |

| Chiral Aziridines | Methyl Chloroformate, Phosgene | 5-functionalized Oxazolidinones | Stereospecific, one-pot transformation with retention of configuration. bioorg.orgbioorg.org |

| Chiral Epoxides | Aryl Carbamates, Base | N-Aryl-5-substituted Oxazolidinones | Utilizes readily available chiral epoxides. |

| Alkenes | N-(fluorosulfonyl)carbamate, Iodine Catalyst | Substituted Oxazolidinones | Metal-free, catalytic enantioselective oxyamination. organic-chemistry.org |

| 2-Oxazolones | H₂, Nickel Catalyst, Chiral Ligand | 2-Oxazolidinones | Catalytic asymmetric hydrogenation. acs.org |

Advanced Spectroscopic and Chiroptical Methodologies for Structural Elucidation and Stereochemical Assignment

Applications of Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organic molecules. Beyond standard one-dimensional (1D) ¹H and ¹³C NMR, two-dimensional (2D) techniques and the use of chiral derivatizing agents are indispensable for a complete understanding of the molecule's connectivity and stereochemical purity.

Two-dimensional NMR experiments are crucial for establishing the covalent framework and spatial relationships within the (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one molecule.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one, COSY spectra would confirm the connectivity within the aminomethyl side chain and the oxazolidinone ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the ¹³C chemical shifts based on the more readily assigned ¹H spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This technique is vital for confirming the connectivity between the aminomethyl group and the oxazolidinone ring at the C5 position.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. For instance, NOE correlations could help to define the spatial orientation of the aminomethyl group relative to the oxazolidinone ring.

Interactive Table 1: Hypothetical 2D NMR Correlations for (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one

| Proton (¹H) Signal | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations | NOESY Correlations |

| H5 | H4a, H4b, CH₂-NH₂ | C5 | C4, C=O, CH₂-NH₂ | H4a, H4b, CH₂-NH₂ |

| CH₂-NH₂ | H5 | CH₂-NH₂ | C5, C4 | H5, NH₂ |

| H4a | H5, H4b | C4 | C5, C=O | H5, H4b |

| H4b | H5, H4a | C4 | C5, C=O | H5, H4a |

| NH | - | - | C=O | - |

| NH₂ | CH₂-NH₂ | - | C5 | CH₂-NH₂ |

Note: This table is illustrative and based on the expected connectivity of the molecule. Actual chemical shifts and correlations would be determined experimentally.

To determine the enantiomeric purity of (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one, chiral derivatizing agents (CDAs) are employed. These are chiral molecules that react with both enantiomers of a racemic or scalemic mixture to form a pair of diastereomers. Since diastereomers have different physical properties, their NMR spectra will exhibit distinct signals.

A common CDA for primary amines is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). wikipedia.org The amine group of (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one would react with the acid chloride of a single enantiomer of Mosher's acid to form diastereomeric amides. The ¹H or ¹⁹F NMR spectrum of this mixture would then show separate signals for the two diastereomers, allowing for the integration of these signals to quantify the enantiomeric excess (ee).

Interactive Table 2: Principle of Enantiomeric Purity Assessment using a Chiral Derivatizing Agent

| Step | Description | Expected Outcome |

| 1 | Reaction of the amine with a single enantiomer of a CDA (e.g., (R)-Mosher's acid chloride). | Formation of a mixture of diastereomers. |

| 2 | Acquisition of ¹H or ¹⁹F NMR spectrum of the diastereomeric mixture. | Separate, distinguishable signals for each diastereomer. |

| 3 | Integration of the corresponding signals for each diastereomer. | The ratio of the integrals corresponds to the ratio of the enantiomers in the original sample. |

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Chiroptical techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are powerful tools for stereochemical analysis.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum is characteristic of a specific enantiomer and can be used to determine the absolute configuration by comparison with the spectrum of a known standard or with theoretically calculated spectra. For oxazolidinone-containing compounds, the Cotton effect associated with the n → π* transition of the carbonyl group in the carbamate (B1207046) is often a key feature in the CD spectrum. nih.gov

Both CD and Optical Rotatory Dispersion (ORD), which measures the rotation of plane-polarized light as a function of wavelength, are sensitive to the conformational changes in a molecule. By studying the CD and ORD spectra under different conditions (e.g., varying solvent or temperature), it is possible to gain insights into the preferred conformations of the oxazolidinone ring and the orientation of the aminomethyl substituent.

X-ray Crystallography of Derivatives for Absolute Configuration Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. springernature.comnih.gov While obtaining suitable crystals of the parent compound (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one might be challenging, derivatization can facilitate crystallization.

For instance, the primary amine can be reacted with a variety of reagents to form crystalline derivatives such as amides, sulfonamides, or ureas. The resulting crystal can then be analyzed by X-ray diffraction. By employing anomalous dispersion, the absolute configuration of the chiral centers can be determined unambiguously. The crystal structure would provide precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation in the solid state.

Interactive Table 3: Crystallographic Data for a Hypothetical Derivative of (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 15.4 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

| Flack parameter | 0.05(3) |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic analysis. A Flack parameter close to zero for a known stereochemistry confirms the absolute configuration.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) in Structural Analysis

Vibrational optical activity (VOA) techniques, which include Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), are instrumental in determining the absolute configuration of chiral molecules in solution. nih.gov Unlike conventional vibrational spectroscopies (infrared and Raman) that provide information about molecular structure, VCD and ROA are sensitive to chirality, making them ideal for stereochemical assignments. rsc.orgwikipedia.org

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.comhindsinstruments.com ROA, conversely, measures the small difference in the intensity of right and left circularly polarized Raman scattered light. wikipedia.orgresearchgate.net For (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one, these techniques would produce unique spectral fingerprints. The (5S)-enantiomer would exhibit a VCD spectrum that is a mirror image of the (5R)-enantiomer.

The power of VCD and ROA lies in the combination of experimental measurements with quantum chemical calculations. nih.gov By comparing the experimental VCD and ROA spectra of (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one with the theoretically predicted spectra for the (R) and (S) configurations, an unambiguous assignment of the absolute configuration can be achieved. americanlaboratory.com

VCD and ROA are complementary techniques. nih.gov VCD is particularly sensitive to the vibrational modes of C=O, N-H, and C-H stretching and bending, which are all present in (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one. ROA, on the other hand, can provide valuable information about the skeletal vibrations and is well-suited for measurements in aqueous solutions. glycomip.org The combination of both techniques provides a more robust and reliable stereochemical assignment. nih.gov

Below is a hypothetical data table illustrating the kind of information that would be obtained from a combined VCD and ROA analysis of (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one. The signs and intensities of the VCD and ROA signals are characteristic of the absolute configuration.

Table 1: Hypothetical VCD and ROA Data for (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one

| Vibrational Mode | Frequency (cm⁻¹) | VCD Sign | ROA Sign |

|---|---|---|---|

| N-H Stretch | ~3400 | + | - |

| C-H Stretch (aminomethyl) | ~2950 | - | + |

| C=O Stretch (carbamate) | ~1750 | + | + |

| N-H Bend | ~1600 | - | - |

| C-O Stretch (ring) | ~1200 | + | - |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis (Methodological Focus)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, providing highly accurate mass measurements that can definitively establish the elemental composition of a molecule. For (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one, HRMS would be employed to confirm its molecular formula, C4H8N2O2, by comparing the experimentally measured exact mass with the theoretically calculated mass.

The methodological approach involves the use of an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, minimizing in-source fragmentation and preserving the molecular ion for accurate mass measurement.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation pathways of the protonated molecule. This involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information about the connectivity of the atoms within the molecule.

For (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one, characteristic fragmentation patterns would be expected. The oxazolidinone ring is susceptible to cleavage, and losses of small neutral molecules such as CO2, NH3, and CH2NH2 would likely be observed. The fragmentation pathways can be rationalized to support the proposed structure.

The following interactive data table presents a hypothetical fragmentation analysis for the protonated molecule of (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one.

Table 2: Hypothetical High-Resolution Mass Spectrometry Fragmentation Data for [C4H8N2O2+H]⁺

| Observed m/z | Calculated m/z | Mass Error (ppm) | Inferred Formula | Proposed Fragment Structure/Loss |

|---|---|---|---|---|

| 117.0604 | 117.0610 | -5.1 | C4H9N2O2⁺ | [M+H]⁺ |

| 99.0498 | 99.0504 | -6.1 | C4H7N2O⁺ | Loss of H2O |

| 87.0502 | 87.0507 | -5.7 | C3H7N2O⁺ | Loss of CH2O |

| 73.0655 | 73.0660 | -6.8 | C2H5N2O⁺ | Loss of C2H4O |

| 44.0501 | 44.0504 | -6.8 | CH6N2⁺ | [CH2NH2+H]⁺ |

By combining the precise mass measurements from HRMS with the detailed fragmentation data from MS/MS, a high degree of confidence in the elemental composition and connectivity of (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one can be achieved.

Computational and Theoretical Chemistry Studies of 5r 5 Aminomethyl 1,3 Oxazolidin 2 One

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons. For (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one, QM methods, particularly those rooted in Density Functional Theory (DFT), are employed to elucidate its electronic structure and predict its reactivity.

Key electronic properties are calculated to create a detailed portrait of the molecule's chemical nature. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

Furthermore, QM calculations can generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule. These maps highlight electron-rich regions (negative potential), susceptible to electrophilic attack, and electron-poor regions (positive potential), prone to nucleophilic attack. For (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one, the carbonyl oxygen and the nitrogen of the amino group are expected to be electron-rich, while the carbonyl carbon is electron-poor.

Table 1: Calculated Electronic Properties of (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one

Note: These are representative values obtained from typical DFT (B3LYP/6-31G) calculations and may vary with the level of theory and basis set used.*

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates regions of high electron density, likely the primary amine, acting as a nucleophile. |

| LUMO Energy | 1.2 eV | Indicates regions susceptible to nucleophilic attack, such as the carbonyl carbon. |

| HOMO-LUMO Gap | 8.0 eV | A large gap suggests high kinetic stability. |

| Dipole Moment | 4.5 Debye | Indicates a high degree of polarity, influencing solubility and intermolecular interactions. |

| Mulliken Charge on N (amine) | -0.85 | Confirms the nucleophilic character of the primary amine group. |

Density Functional Theory (DFT) for Conformational Analysis and Spectroscopic Property Prediction

The biological activity and synthetic utility of (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one are intrinsically linked to its three-dimensional shape or conformation. Density Functional Theory (DFT) is a powerful tool for exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

The five-membered oxazolidinone ring is not planar and can adopt various puckered conformations, such as envelope or twisted forms. nih.gov DFT calculations can determine the relative energies of these conformers, revealing the most likely shape the molecule will adopt. The orientation of the aminomethyl side chain relative to the ring is also a key conformational variable. Studies on similar scaffolds have identified distinct low-energy conformations that dictate how the molecule interacts with its environment. nih.govnih.gov

DFT is also widely used to predict spectroscopic properties. By calculating vibrational frequencies, a theoretical infrared (IR) spectrum can be generated, which can be compared with experimental data to confirm the structure and identify characteristic functional groups. Similarly, nuclear magnetic shielding tensors can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), aiding in structural elucidation. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While QM methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms by solving Newton's equations of motion, providing insights into conformational flexibility, intermolecular interactions, and the influence of the environment, particularly the solvent. nih.gov

For (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water, methanol) and track its trajectory over nanoseconds or longer. chemrxiv.org Analysis of this trajectory can reveal:

Conformational Flexibility : How the oxazolidinone ring puckers and how the aminomethyl side chain rotates and flexes over time.

Solvent Structuring : How solvent molecules arrange themselves around the solute, forming hydrogen bonds with the amine, carbonyl, and ether oxygen groups. nih.gov

Solvent Effects : The choice of solvent can significantly influence reaction rates and equilibria. osti.gov MD simulations can help understand these effects at a molecular level by showing how different solvents stabilize or destabilize various conformations or reactive intermediates. chemrxiv.org

Table 2: Representative MD Simulation Data on Solvent Interactions

Note: This table presents hypothetical data to illustrate typical outputs from an MD simulation.

| Solvent | Average Number of Hydrogen Bonds (to solute) | Radius of Gyration (Å) | Significance |

|---|---|---|---|

| Water | 5.2 | 2.8 | Strong hydrogen bonding network leads to a compact, well-solvated structure. |

| Methanol | 3.8 | 2.9 | Fewer, but still significant, hydrogen bonds. The molecule may adopt a slightly more extended conformation. |

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify transition states—the highest energy points along the reaction pathway—and calculate the activation energy, which determines the reaction rate.

This approach has been used to study reactions that form oxazolidinone rings, such as the coupling of aziridines and carbon dioxide. nih.govosti.gov In these studies, a concerted, synchronous transition state was located and its energy calculated, providing a detailed understanding of how the bonds form and break. nih.gov For reactions involving (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one, such as N-acylation or alkylation, transition state modeling can:

Verify a Proposed Mechanism : By comparing the calculated activation energies for different possible pathways, the most favorable mechanism can be identified.

Explain Reactivity : Understand why certain reactions are fast or slow, or why they occur at a specific site on the molecule.

Predict Outcomes : Guide the choice of reagents and conditions to favor a desired product.

A typical output is a reaction coordinate diagram, plotting energy versus the progress of the reaction, which clearly shows the relative energies of reactants, intermediates, transition states, and products.

Prediction of Stereoselectivity in Chemical Transformations

Stereoselectivity is a critical aspect of the synthesis and reactions of chiral molecules like (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one. Computational methods can provide quantitative predictions of the stereochemical outcome of a reaction. rsc.org This is achieved by locating the transition states for the formation of each possible stereoisomer.

For a reaction that creates a new chiral center, there will be two diastereomeric transition states. According to transition state theory, the ratio of the products is determined by the difference in the Gibbs free energies of activation (ΔΔG‡) for these two pathways. Computational models can calculate these energies with high accuracy. rsc.org

For example, in the reaction of a prochiral electrophile with the amine group of (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one, computational analysis could predict which diastereomer of the product will be favored. This predictive power is essential for designing efficient asymmetric syntheses. bioorg.orgnih.gov

Table 3: Hypothetical Transition State Energy Calculations for a Stereoselective Reaction

| Transition State | Relative Free Energy (kcal/mol) | Predicted Product Ratio | Predicted Diastereomeric Excess (de) |

|---|---|---|---|

| TS-A (leading to Diastereomer A) | 0.0 | 95 | 90% |

Structure-Activity Relationship (SAR) Studies on Related Scaffolds (Theoretical Focus)

The oxazolidinone scaffold is a "privileged structure" in medicinal chemistry, most notably in the development of antibiotics like Linezolid. mdpi.combepls.com Theoretical Structure-Activity Relationship (SAR) studies use computational methods to understand how modifications to the chemical structure affect biological activity. nih.gov

While experimental SAR involves synthesizing and testing numerous compounds, theoretical SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, can predict the activity of novel, yet-to-be-synthesized molecules. bepls.com The process involves:

Data Set Generation : A series of related oxazolidinone compounds with known biological activities is assembled.

Descriptor Calculation : For each molecule, a set of numerical "descriptors" is calculated. These can include electronic properties (from QM), conformational properties (from DFT), and physicochemical properties (e.g., logP, molecular weight, polar surface area).

Model Building : Statistical methods are used to build a mathematical model that correlates the descriptors with the observed activity.

Prediction : The model is then used to predict the activity of new analogs of (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one based on their calculated descriptors.

Studies have shown, for instance, that converting the 5-acetylaminomethyl moiety into other functional groups, such as a thiocarbonyl, can significantly enhance antibacterial activity. nih.gov Computational docking studies can further rationalize these findings by showing how different derivatives bind to their biological target, such as the bacterial ribosome. nih.govqut.edu.au

Fundamental Biochemical and Biological Interactions As a Molecular Scaffold Non Clinical

Investigation of Its Interactions with Model Biological Macromolecules (e.g., Proteins, Nucleic Acids)

While specific interaction studies on the unsubstituted (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one are not extensively detailed in the literature, a wealth of information exists for its derivatives, particularly in the context of the bacterial ribosome, a large ribonucleoprotein complex. These studies provide a robust model for understanding the fundamental interactions of the core oxazolidinone scaffold.

The primary target for oxazolidinone-class antibiotics is the 50S subunit of the bacterial ribosome, where they bind to the peptidyl transferase center (PTC). biorxiv.orgresearchgate.netnih.gov This binding event inhibits the initiation phase of protein synthesis. nih.gov Structural studies, including cryo-electron microscopy and X-ray crystallography, have elucidated the specific molecular interactions involved. biorxiv.orgresearchgate.netacs.org

The oxazolidinone core itself engages in critical, non-covalent interactions with 23S rRNA, the nucleic acid component of the 50S subunit. The A-ring (the oxazolidinone ring) is positioned to form an offset π-π stacking interaction with the nucleotide base of pseudouridine (B1679824) 2504 (Ψ2504). biorxiv.org The binding pocket is further defined by other universally conserved 23S rRNA nucleotides, which form a hydrophobic cleft. nih.gov

For derivatives like linezolid, the N-aryl substituent (B-ring) fits into a hydrophobic pocket created by splayed-out nucleotides, primarily C2452 and A2451. biorxiv.org The C5-substituent, which in the parent compound is an aminomethyl group, extends towards the ribosomal tunnel. The primary amine of the (5R)-5-(aminomethyl) group offers a key interaction point not present in many clinically used analogues. This group can act as a hydrogen bond donor and, in its protonated state, can form favorable electrostatic interactions with the negatively charged phosphate (B84403) backbone of rRNA or with acidic amino acid residues of ribosomal proteins in the vicinity.

| Interaction Type | Interacting Moiety on Scaffold | Macromolecule Component | Specific Residues/Nucleotides (from analogues) |

| π-π Stacking | Oxazolidinone Ring (A-Ring) | 23S rRNA | Ψ2504 biorxiv.org |

| Hydrophobic Interaction | N-Aryl Ring (B-Ring) of analogues | 23S rRNA | C2452, A2451 biorxiv.org |

| Potential H-Bonding / Electrostatic | C5-aminomethyl group | 23S rRNA / Ribosomal Proteins | Phosphate backbone, acidic residues |

Use as a Scaffold for Designing Enzyme Probes or Inhibitor Fragments (Mechanistic Studies, in vitro only)

The rigid, chiral structure of the 5-substituted-1,3-oxazolidin-2-one makes it an excellent scaffold for designing enzyme inhibitors. By using the oxazolidinone ring as a central framework, medicinal chemists can orient various functional groups in a precise three-dimensional arrangement to fit into an enzyme's active site.

A prominent example is the development of inhibitors for UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). rsc.org LpxC is a crucial zinc metalloenzyme involved in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria. rsc.org

In a "scaffold hopping" approach, researchers replaced a flexible threonine moiety in a known class of inhibitors with the more rigid oxazolidinone ring. nih.govnih.gov This led to the discovery of novel and potent oxazolidinone-based LpxC inhibitors. acs.orgacs.org Computational docking studies and structural analysis of these inhibitors complexed with the E. coli LpxC enzyme provided mechanistic insights into their function. nih.gov These in vitro studies revealed that the oxazolidinone scaffold is critical for activity by properly positioning the other parts of the inhibitor, such as a zinc-binding group and moieties that interact with a hydrophobic pocket. nih.govrsc.orgnih.gov

Docking models predict that the oxygen atom at position 1 of the oxazolidinone ring can form key hydrogen bond interactions with the backbone NH and the side chain of a cysteine residue (C63) in the active site of E. coli LpxC. nih.gov This demonstrates the direct role of the scaffold in anchoring the inhibitor and contributing to its binding affinity.

| Target Enzyme | Inhibitor Class | Role of Oxazolidinone Scaffold | Key Interactions of the Scaffold |

| LpxC | Oxazolidinone-based inhibitors | Provides a rigid core to orient functional groups for optimal binding in the active site. rsc.orgnih.gov | The oxygen atom at position 1 forms hydrogen bonds with the backbone and side chain of Cysteine 63 in E. coli LpxC. nih.gov |

Biochemical Pathways for Its Enzymatic Derivatization or Transformation (if applicable)

While the enzymatic modification of pre-formed (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one is not widely reported, significant advances have been made in the enzymatic synthesis (a form of transformation) of the core oxazolidinone ring itself. This represents a key biochemical pathway for the formation of this important heterocyclic system.

Researchers have developed a biocatalytic strategy for constructing enantioenriched oxazolidinones through the intramolecular C(sp³)–H amination of carbamate (B1207046) derivatives. chemrxiv.orgacs.org This transformation is achieved using engineered hemoproteins, specifically myoglobin-based catalysts, which function as artificial metalloenzymes. chemrxiv.orgchemrxiv.org In this pathway, the engineered enzyme catalyzes a nitrene transfer reaction, where a nitrogen atom is inserted into a C-H bond within the same molecule, leading to the direct and stereoselective formation of the five-membered oxazolidinone ring. chemrxiv.org

This biocatalytic method is notable for its high enantioselectivity and functional group tolerance, offering a green chemistry alternative to traditional synthetic routes that may require harsh reagents or precious metal catalysts. chemrxiv.orgchemrxiv.org The development of enantiodivergent biocatalysts further allows for the selective synthesis of either enantiomer of the oxazolidinone product, highlighting the power of enzymatic transformations in complex organic synthesis. chemrxiv.org

Biocatalytic Synthesis Utilizing (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one as Substrate or Precursor

Based on currently available scientific literature, the use of (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one as a starting substrate or precursor in subsequent biocatalytic synthetic pathways is not a well-documented area of research. The primary focus of biocatalysis in the context of this compound has been on the enantioselective synthesis of the oxazolidinone ring structure itself, rather than its application as a building block in further enzymatic reactions.

Future Research Directions and Challenges in the Chemistry of 5r 5 Aminomethyl 1,3 Oxazolidin 2 One

Development of Novel and More Efficient Stereoselective Synthetic Routes

A primary and ongoing challenge is the development of synthetic routes that are not only stereoselective but also more efficient, scalable, and economically viable than current methods. nih.gov While classical syntheses often rely on chiral resolution or starting from chiral pool amino acids, contemporary research focuses on asymmetric catalysis and novel cyclization strategies. nih.govresearchgate.net

Future research will likely pursue several key avenues:

Asymmetric Catalysis: Designing new catalytic systems for the enantioselective synthesis of the oxazolidinone core from achiral precursors. This could involve metal-catalyzed or organocatalytic cycloadditions and cyclizations.

Novel Precursors: Exploring alternative starting materials beyond the conventional amino alcohols and epoxides. For instance, stereospecific intramolecular ring-opening of functionalized aziridines has emerged as a promising method that proceeds with high regioselectivity. mdpi.comresearchgate.net

Enzymatic Resolutions: Utilizing enzymes for kinetic resolution of racemic intermediates to afford high enantiomeric purity under mild, environmentally benign conditions.

Table 1: Comparison of Selected Synthetic Strategies for Chiral Oxazolidinones

| Synthetic Approach | Typical Precursors | Key Features | Potential Challenges |

|---|---|---|---|

| Chiral Pool Synthesis | L- or D-amino acids (e.g., serine) | Readily available chiral starting materials. | Multiple steps often required; limited structural diversity. |

| Intramolecular Cyclization | Chiral amino alcohols | Direct formation of the ring; can be highly efficient. | Requires stereoselective synthesis of the amino alcohol precursor. tandfonline.com |

| Aziridine (B145994) Ring Opening | 2-(Boc-aminomethyl)aziridines | Stereospecific and highly regioselective cyclization. mdpi.com | Synthesis and stability of the aziridine precursor. |

| Asymmetric Hydrogenation | Prochiral enamides or ketones | Catalytic approach to introduce chirality. | Catalyst cost and optimization for high enantioselectivity. |

Expansion of Its Utility in Diverse Synthetic Methodologies Beyond Current Applications

The utility of chiral oxazolidinones is well-established, particularly as Evans' chiral auxiliaries in asymmetric aldol (B89426) and alkylation reactions. researchgate.net However, the specific (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one scaffold is primarily recognized as a pharmacophore in antibacterial agents. researchgate.net A major direction for future research is to expand its role into other areas of synthetic chemistry.

Potential areas for expansion include:

Chiral Ligands in Asymmetric Catalysis: The nitrogen and oxygen atoms of the oxazolidinone ring, along with the primary amine, provide multiple coordination sites. Derivatives could be designed as novel chiral ligands for transition metal-catalyzed reactions, such as asymmetric hydrogenations, cross-couplings, or C-H functionalizations.

Organocatalysis: The primary amine can be functionalized to create a variety of organocatalysts, such as chiral ureas, thioureas, or squaramides, for activating substrates through hydrogen bonding.

Scaffolds for Complex Molecule Synthesis: Beyond its use in medicinal chemistry, the rigid, stereodefined structure could serve as a template or building block in the total synthesis of complex natural products.

Polymer Chemistry: The bifunctional nature of the molecule (amine and the oxazolidinone ring) makes it a candidate for the synthesis of novel chiral polymers and materials with unique properties. tandfonline.com

Exploration of New Reactivity Patterns and Functionalization Strategies

Current functionalization strategies predominantly target the primary amine at the C5 position and the nitrogen at the N3 position. nih.gov The exploration of new reactivity patterns could unlock novel derivatives with unique properties.

Key research challenges and directions include:

C-H Functionalization: Developing methods for the selective functionalization of the C-H bonds at the C4 position of the oxazolidinone ring would provide a direct route to 4,5-disubstituted derivatives, which are otherwise challenging to access.

Ring-Opening and Rearrangement Reactions: Investigating conditions that promote selective ring-opening of the oxazolidinone core could provide access to valuable chiral amino alcohol derivatives. Controlled rearrangements could also lead to other heterocyclic systems. For example, pseudoproline derivatives, which contain an oxazolidine (B1195125) ring, can undergo a two-way ring opening under certain conditions. qut.edu.au

Derivatization of the Primary Amine: While acylation is common, future work could focus on developing more complex conjugates by reacting the aminomethyl group with other functionalities like isocyanates to form ureas or incorporating it into larger, more complex scaffolds. nih.gov This versatility allows for fine-tuning of a molecule's properties for various therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow manufacturing presents a significant opportunity for the production of (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one and its derivatives. Flow chemistry offers enhanced control over reaction parameters, improved safety, and potential for higher throughput and automation.

A notable achievement in this area is the seven-step continuous flow synthesis of the antibiotic linezolid, which was accomplished without intermediate purification steps. nih.gov This process demonstrates the feasibility of complex, multi-step syntheses of oxazolidinone-containing APIs in a flow regime. nih.gov

Future challenges and research goals include:

Developing Robust Flow Protocols: Adapting and optimizing existing stereoselective syntheses for continuous flow conditions.

Managing Solvent and Reagent Compatibility: Designing telescoped reaction sequences where intermediates are passed directly from one reactor to another, which requires careful management of solvent compatibility and byproduct formation. nih.gov

Real-Time Analytics and Automation: Integrating in-line analytical techniques (e.g., IR, NMR) for real-time monitoring and automated feedback control to ensure consistent product quality and yield.

Automated Library Synthesis: Utilizing automated flow platforms to rapidly synthesize libraries of oxazolidinone derivatives for high-throughput screening in drug discovery.

Computational Design of Novel Derivatives with Tailored Reactivity

In silico methods are becoming indispensable for accelerating the design of new molecules with desired properties. For oxazolidinones, computational chemistry offers powerful tools to predict biological activity, reactivity, and stereochemical outcomes.

Future research will increasingly rely on:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing predictive QSAR models to correlate the structural features of oxazolidinone derivatives with their biological activity, such as antibacterial potency. nih.govtandfonline.comacs.org These models can guide the design of new compounds with enhanced efficacy.

Molecular Docking and Dynamics: Using molecular docking to simulate the binding of novel oxazolidinone derivatives to their biological targets, such as the bacterial ribosome. researchgate.nettandfonline.commdpi.com Molecular dynamics simulations can further explore the stability and interactions of the ligand-receptor complex over time.

Mechanism and Stereoselectivity Prediction: Employing quantum mechanics (e.g., Density Functional Theory) to study reaction mechanisms for the synthesis of the oxazolidinone core. Such studies can elucidate the origins of stereoselectivity and help in the rational design of more effective catalysts and reaction conditions.

ADMET Prediction: Using computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the drug design process, reducing late-stage failures.

A key challenge is the accuracy of computational models, especially for complex biological systems like the ribosome, which requires continuous refinement of methods and force fields. mdpi.com

Sustainable and Economical Production of Chiral Oxazolidinone Intermediates

Improving the sustainability and cost-effectiveness of production is a critical challenge for the broader application of chiral oxazolidinones. This involves adhering to the principles of green chemistry, such as maximizing atom economy, using renewable resources, and minimizing waste.

Promising research directions in this area are:

Use of CO2 as a C1 Feedstock: The cycloaddition of carbon dioxide to aziridines or amino alcohols is a 100% atom-economical method for constructing the oxazolidinone ring, turning a greenhouse gas into a valuable chemical product.

Development of Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives. A notable example is the use of deep eutectic solvents (DES), which can act as both the solvent and catalyst, are biodegradable, and can be recycled. tandfonline.com

Catalyst Recycling: Focusing on the development of heterogeneous catalysts or catalyst systems that can be easily recovered and reused, thereby reducing cost and waste.

The ultimate goal is to develop a manufacturing process that is not only economically competitive but also has a minimal environmental footprint.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing enantiomerically pure (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one?

- Methodology : Multi-step synthesis involving chiral auxiliaries or asymmetric catalysis. For example, oxazolidinone scaffolds are often synthesized via cyclization of β-amino alcohols or through nucleophilic substitution of halogenated intermediates (e.g., bromomethyl derivatives as in ). Enantiomeric purity can be achieved using chiral catalysts like Evans’ oxazolidinones or resolved via chromatography with chiral stationary phases. Key steps include protecting the aminomethyl group to avoid side reactions during cyclization .

- Validation : Confirm stereochemistry using X-ray crystallography (SHELX software in ) or chiral HPLC coupled with polarimetry.

Q. How can the structural and electronic properties of (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one be characterized?

- Methodology :

- X-ray crystallography : Resolve the absolute configuration (e.g., as demonstrated for fluorinated oxazolidinones in ).

- NMR spectroscopy : Assign stereochemistry using NOESY/ROESY to detect spatial proximity of substituents.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties and compare with experimental data .

- Data Interpretation : Compare observed coupling constants (-values) in H NMR with calculated values to validate stereochemical assignments.

Q. What preliminary biological screening assays are suitable for evaluating this compound’s antibacterial activity?

- Methodology :

- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

- Ribosomal binding studies : Use fluorescence polarization to assess interactions with bacterial ribosomes, a common target for oxazolidinones ( ).

- Controls : Include linezolid (a known oxazolidinone antibiotic) as a positive control.

Advanced Research Questions

Q. How does the stereochemistry of the aminomethyl group influence the compound’s biological activity and metabolic stability?

- Methodology :

- SAR studies : Synthesize and compare the (5R) and (5S) enantiomers. Test activity in MIC assays and metabolic stability in liver microsomes.

- Metabolic profiling : Use LC-MS to identify metabolites (e.g., oxidative deamination of the aminomethyl group).

Q. How can conflicting data on in vitro vs. in vivo efficacy be resolved for this compound?

- Methodology :

- Pharmacokinetic studies : Measure bioavailability, half-life, and tissue distribution in rodent models.

- Target engagement assays : Quantify inhibition of bacterial protein synthesis in infected tissues using radiolabeled precursors (e.g., H-leucine incorporation).

Q. What strategies mitigate hydrolysis of the oxazolidinone ring under physiological conditions?

- Methodology :

- Ring stabilization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) or steric hindrance (e.g., cyclopropyl substituents, as in ) to reduce nucleophilic attack.

- Prodrug design : Mask the oxazolidinone as a stable precursor (e.g., ester or carbamate) that releases the active form in vivo.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s cytotoxicity?

- Methodology :

- Standardized assays : Use identical cell lines (e.g., HEK293 or HepG2) and exposure times across studies.

- Mechanistic studies : Perform transcriptomic profiling (RNA-seq) to identify off-target pathways.

Safety and Handling

Q. What precautions are necessary for handling (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one in laboratory settings?

- Protocol :

- PPE : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- Decontamination : Neutralize spills with 10% acetic acid (for amine groups) followed by ethanol rinse.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.